molecular formula C18H19N3O3S2 B2923250 6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 896354-90-8

6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2923250
CAS No.: 896354-90-8
M. Wt: 389.49
InChI Key: WXGGWPXDGYVWPT-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic thiophene-pyridine scaffold. Key structural features include:

  • Acetyl group at position 6: Enhances lipophilicity and modulates electronic properties.
  • Carboxamide at position 3: A critical pharmacophore for bioactivity, common in TNF-α inhibitors .

Properties

IUPAC Name

6-acetyl-2-[(4-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-10(22)21-8-7-13-14(9-21)26-18(15(13)16(19)23)20-17(24)11-3-5-12(25-2)6-4-11/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGGWPXDGYVWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic compound that belongs to the class of thieno[2,3-c]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on current research findings.

Chemical Structure

The chemical structure of this compound is characterized by several functional groups that contribute to its biological properties. The presence of a thieno-pyridine core and a methylthio group are notable features that may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance:

  • In vitro Studies : Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, compounds similar to 6-acetyl derivatives showed minimum inhibitory concentrations (MIC) as low as 50 µM against Escherichia coli and Streptococcus agalactiae .
  • Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The anticancer properties of this compound have also been explored:

  • Cell Line Studies : In vitro testing on various cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell proliferation. The IC50 values reported were in the micromolar range, indicating moderate potency .
  • Case Study : A specific study involving human breast cancer cell lines (MCF-7) showed that treatment with thieno[2,3-c]pyridine derivatives led to significant reductions in cell viability compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Research Findings Summary Table

Activity Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialE. coli50 µM
AntibacterialS. agalactiae75 µM
AnticancerMCF-7 (Breast Cancer)10 µM
AnticancerHeLa (Cervical Cancer)15 µM

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares substituents, molecular properties, and bioactivities of structurally related compounds:

Compound Name Substituent at Position 2 Position 6 Group Molecular Weight Reported Bioactivity (TNF-α Inhibition)
Target Compound: 6-Acetyl-2-(4-(methylthio)benzamido)-... 4-(Methylthio)benzamido Acetyl ~430 (estimated) Not explicitly reported; inferred from analogues
6-Benzyl-2-(4-bromobenzamido)-... hydrochloride 4-Bromobenzamido Benzyl Not reported High potency in TNF-α inhibition
Ethyl 2-amino-6-benzoyl-... carboxylate Amino Benzoyl 330.4 No bioactivity reported
6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-... 4-Methylphenylmethyleneamino Methyl Not reported Structural data only; activity unknown
6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-... 1-(4-Chlorophenyl)cyclopentanecarboxamido Acetyl 446.0 Enhanced solubility due to cyclopentane
Key Observations:

Substituent at Position 2: Electron-withdrawing groups (e.g., 4-bromo in ) may enhance binding affinity to TNF-α.

Position 6 Modifications :

  • Acetyl (target compound) vs. benzyl () or benzoyl (): Acetyl reduces steric bulk, possibly improving membrane permeability.

Bioactivity :

  • Bromo and chloro derivatives () show higher potency, while methylthio analogues (target compound) may offer metabolic stability due to sulfur’s resistance to oxidation .

Molecular and Physicochemical Properties

  • Solubility : The carboxamide at position 3 (target compound) improves water solubility compared to ester derivatives (e.g., ).
  • Electronic Effects : Methylthio’s electron donation may stabilize interactions with hydrophobic pockets in TNF-α, contrasting with electron-withdrawing bromo or chloro groups .

In Vivo and In Vitro Findings

  • TNF-α Inhibition : Analogues with 4-bromobenzamido () and unsubstituted benzamido groups exhibit IC₅₀ values < 1 µM in rat whole-blood assays .
  • In Vivo Efficacy : Compounds with acetyl or benzyl groups show reduced edema in adjuvant-induced arthritic (AIA) rat models .

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